molecular formula C26H30N2O4 B303244 (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide

(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide

Número de catálogo B303244
Peso molecular: 434.5 g/mol
Clave InChI: IELAXLSWNLFYPH-KQQUZDAGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. Inhibition of BTK has shown promise in the treatment of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mecanismo De Acción

(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide binds irreversibly to the cysteine residue in the active site of BTK, preventing its activation and downstream signaling. This leads to inhibition of B-cell proliferation and survival, as well as decreased production of cytokines and chemokines that promote tumor growth and survival.
Biochemical and Physiological Effects
(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide has been shown to have selective activity against BTK, with minimal off-target effects on other kinases. It has also been shown to penetrate the blood-brain barrier and inhibit BTK activity in the central nervous system. In clinical trials, (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide has been well-tolerated, with manageable side effects such as fatigue, nausea, and diarrhea.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide has several advantages as a tool compound for studying BTK signaling in vitro and in vivo. It is a potent and selective inhibitor of BTK, with a well-characterized mechanism of action. It has also been shown to have activity in mouse models of B-cell malignancies, making it a useful tool for preclinical studies. However, (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide has some limitations as a tool compound. It is not currently commercially available, and its synthesis is complex and time-consuming. In addition, its irreversible binding to BTK makes it difficult to use in studies where reversible inhibition is desired.

Direcciones Futuras

There are several potential future directions for research on (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide and BTK inhibition. One area of interest is the development of combination therapies that target multiple components of the BCR signaling pathway, such as BTK and PI3K. Another area of interest is the investigation of (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide in other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). Finally, there is interest in the development of second-generation BTK inhibitors that have improved pharmacokinetic properties and/or selectivity for specific BTK isoforms.

Métodos De Síntesis

The synthesis of (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide has been described in a patent application by Takeda Pharmaceutical Company Limited. The method involves the condensation of 2-furylboronic acid with (E)-3-(prop-2-enoylamino)-4-(trifluoromethyl)benzaldehyde, followed by a Suzuki coupling reaction with 1-adamantylboronic acid. The resulting product is then coupled with (E)-3-(furan-2-yl)prop-2-enoyl chloride to yield (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide.

Aplicaciones Científicas De Investigación

(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide inhibits BTK activity and downstream BCR signaling, leading to decreased proliferation and survival of B cells. In vivo studies in mouse models of CLL and MCL have demonstrated that (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide can inhibit tumor growth and prolong survival.

Propiedades

Nombre del producto

(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide

Fórmula molecular

C26H30N2O4

Peso molecular

434.5 g/mol

Nombre IUPAC

(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide

InChI

InChI=1S/C26H30N2O4/c29-23(7-5-21-3-1-9-31-21)27-17-25-12-19-11-20(13-25)15-26(14-19,16-25)18-28-24(30)8-6-22-4-2-10-32-22/h1-10,19-20H,11-18H2,(H,27,29)(H,28,30)/b7-5+,8-6+

Clave InChI

IELAXLSWNLFYPH-KQQUZDAGSA-N

SMILES isomérico

C1C2CC3(CC(C2)(CC1C3)CNC(=O)/C=C/C4=CC=CO4)CNC(=O)/C=C/C5=CC=CO5

SMILES

C1C2CC3(CC1CC(C2)(C3)CNC(=O)C=CC4=CC=CO4)CNC(=O)C=CC5=CC=CO5

SMILES canónico

C1C2CC3(CC1CC(C2)(C3)CNC(=O)C=CC4=CC=CO4)CNC(=O)C=CC5=CC=CO5

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.